molecular formula C15H15N5O2 B2992818 3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893925-40-1

3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2992818
CAS No.: 893925-40-1
M. Wt: 297.318
InChI Key: CXJTYOYWJXLSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin-7-one core. Key structural attributes include:

  • Triazolo[4,5-d]pyrimidin-7-one scaffold: A fused bicyclic system combining triazole and pyrimidine rings, known for its pharmacological relevance .
  • 3-(3,5-Dimethylphenyl) substituent: A lipophilic aromatic group at position 3, enhancing membrane permeability.
  • 6-(2-Oxopropyl) group: A ketone-containing aliphatic chain at position 6, which may influence metabolic stability and solubility.

The compound’s molecular formula is C13H13N5O2, with a molecular weight of 295.3 g/mol .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-4-10(2)6-12(5-9)20-14-13(17-18-20)15(22)19(8-16-14)7-11(3)21/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJTYOYWJXLSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with formamide to yield the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Triazolo vs. Thiazolo Derivatives
  • Thiazolo[4,5-d]pyrimidines (e.g., 5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine derivatives from ):
    • Replace the triazole ring with a thiazole, introducing sulfur into the heterocycle.
    • Exhibit distinct electronic properties (e.g., increased polarizability due to sulfur) that may alter binding affinity in biological targets .
    • Example compound 19 (C23H17N5O3S2) has a molecular weight of 507.5 g/mol, significantly higher than the target compound, likely affecting pharmacokinetics .
Triazolo[4,5-d]pyrimidin-7-one Derivatives
  • 6-Butyl-2-(4-nitrophenyl)-2,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (10b) (): Substituents: Butyl (position 6) and 4-nitrophenyl (position 2). Molecular weight: 331.8 g/mol (C16H18ClN5O), with a higher Cl content contributing to increased lipophilicity .
  • 3-[7-(Cyclopropylamino)-5-(propylthio)triazolo[4,5-d]pyrimidin-3-yl]cyclopentanol derivatives (): Bulky substituents (cyclopropylamino, propylthio) improve target selectivity in pharmaceutical applications. Patent data highlight their formulation into solid dosage forms, suggesting enhanced stability compared to simpler derivatives .

Functional Group and Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications
Target compound Triazolo[4,5-d]pyrimidin-7-one 3-(3,5-Dimethylphenyl), 6-(2-oxopropyl) 295.3 Undocumented (likely medicinal)
6-Butyl-2-(4-nitrophenyl)-... (10b) Triazolo[4,5-d]pyrimidin-7-one 6-Butyl, 2-(4-nitrophenyl) 331.8 Research (synthetic intermediate)
5-(o-Propoxyphenyl)-7H-v-triazolo... Triazolo[4,5-d]pyrimidin-7-one 5-(o-Propoxyphenyl) 283.3 Undocumented (structural analog)
Flumetsulam Triazolo[1,5-a]pyrimidine 2-Sulfonamide, 5-methyl 325.3 Herbicide (pesticide)

Key Observations :

  • Substituent Effects: Aromatic Groups: The 3,5-dimethylphenyl group in the target compound offers moderate lipophilicity, balancing solubility and cell permeability. Aliphatic Chains: The 2-oxopropyl group (ketone) in the target compound may confer metabolic liability via carbonyl reduction, whereas the propylthio group in ’s compound could resist oxidative degradation.
  • Applications :
    • Triazolo derivatives with sulfonamide groups (e.g., flumetsulam ) are used as herbicides, whereas bulkier analogs ( ) are optimized for pharmaceutical use. The target compound’s lack of polar groups (e.g., sulfonamide) may limit pesticidal activity.

Biological Activity

3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one is a synthetic compound classified within the triazolopyrimidine family. Its unique structure and potential biological activities make it a subject of interest in pharmacological research, particularly for its possible applications in cancer therapy and enzyme inhibition.

  • IUPAC Name : this compound
  • CAS Number : 893925-40-1
  • Molecular Formula : C15H15N5O2
  • Molecular Weight : 297.31 g/mol
  • SMILES Notation : CC(=O)Cn1cnc2c(c1=O)nnn2c1cc(C)cc(c1)C

Synthesis

The synthesis of this compound typically involves the cyclization of specific precursors. One common method includes the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide to yield the triazolopyrimidine structure. This process can be optimized for industrial production through automated reactors and precise temperature controls to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It has shown potential as an enzyme inhibitor, particularly against kinases involved in cancer cell proliferation .

Anticancer Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In one study, a closely related compound showed IC50 values of 1.06 ± 0.16 μM against A549 cells and 1.23 ± 0.18 μM against MCF-7 cells .

Table 1: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. The IC50 value for c-Met inhibition was found to be comparable to established inhibitors like Foretinib . This suggests that compounds within this class may serve as promising candidates for further development as targeted cancer therapies.

Anti-inflammatory Properties

In addition to its anticancer potential, triazolopyrimidine derivatives have also been investigated for anti-inflammatory effects. The specific mechanisms are still under study but may involve the modulation of inflammatory pathways at the cellular level.

Case Studies and Research Findings

Several studies have explored the biological activities of triazolopyrimidine derivatives:

  • In Vitro Studies : A series of novel compounds were synthesized and tested for their cytotoxicity against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce cell cycle arrest and apoptosis in sensitive cancer cell lines, highlighting their potential as therapeutic agents .
  • Comparative Analysis : When compared to similar compounds, the unique substitution pattern in this compound contributes to its distinct biological activities and enhances its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one, and how can reaction conditions be optimized for yield and purity?

  • Answer : The compound is synthesized via multi-step protocols, often starting with triazole and pyrimidine precursors. Key methods include tandem aza-Wittig reactions for cyclization and iminophosphorane-mediated coupling for introducing substituents . Optimization strategies involve adjusting catalysts (e.g., BMIM-PF6 ionic liquids to enhance regioselectivity) and reaction parameters (temperature, solvent polarity). For example, microwave-assisted synthesis reduces reaction time and improves purity compared to conventional heating . Characterization via 1^1H NMR, LC-MS, and X-ray crystallography (as in structurally similar analogs) is critical for confirming regiochemistry and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Combine spectroscopic and crystallographic techniques:

  • 1^1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for triazole/pyrimidine rings) and methyl/oxopropyl groups (δ 1.2–2.5 ppm) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., mean C–C bond length ~1.39 Å in triazolopyrimidinones) to confirm stereochemistry .
  • HPLC : Assess purity (>95% recommended for pharmacological studies) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Answer : Initial screens include:

  • Enzyme inhibition assays : Target kinases or receptors (e.g., ATP-binding sites) using fluorescence polarization or radiometric methods .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (IC50_{50} values) to prioritize candidates for SAR studies .

Advanced Research Questions

Q. How do substituents on the triazole and pyrimidine rings influence the compound’s pharmacological activity?

  • Answer : Systematic SAR studies reveal:

  • 3,5-Dimethylphenyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
  • 2-Oxopropyl moiety : Modulates hydrogen bonding with target proteins (e.g., kinase active sites). Replacing it with bulkier groups (e.g., isopropyl) may reduce solubility but improve binding affinity .
  • Electron-withdrawing substituents (e.g., Cl, F) on aryl rings: Increase metabolic stability by slowing oxidative degradation .

Q. What experimental designs are recommended for studying environmental stability and degradation pathways?

  • Answer : Adopt a tiered approach:

  • Laboratory studies : Accelerated stability testing (pH, temperature, UV exposure) to identify degradation products via LC-MS .
  • Ecotoxicology assays : Use Daphnia magna or algal models to assess acute/chronic toxicity (EC50_{50} values) .
  • Field simulations : Soil column studies to track leaching potential and metabolite formation under realistic conditions .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Answer :

  • Molecular docking : Predict binding modes to off-target vs. target proteins (e.g., kinase hinge regions) .
  • MD simulations : Analyze ligand-protein complex stability over time (RMSD <2.0 Å indicates robust binding) .
  • QSAR models : Correlate substituent descriptors (e.g., LogP, polar surface area) with activity to prioritize synthetic targets .

Q. What strategies mitigate solubility challenges without compromising bioactivity?

  • Answer :

  • Prodrug approaches : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .

Methodological Considerations

  • Contradictory data resolution : Replicate experiments under standardized conditions (e.g., fixed pH, solvent systems) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Long-term stability : Store compounds in amber vials at -20°C under inert gas to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.